molecular formula C19H28N2O2S B2803496 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034572-10-4

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2803496
CAS RN: 2034572-10-4
M. Wt: 348.51
InChI Key: ACNHFZCVLJOAGW-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide (also known as TTA-A2) is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Gauche Effect Study

  • Bernet, Piantini, and Vasella (1990) investigated the gauche effect of acetamido and acetoxy groups in piperidines and tetrahydropyrans, including compounds similar to the one , to understand their conformational behavior (Bernet, Piantini, & Vasella, 1990).

Synthesis and Catalysis

  • Mokhtary and Torabi (2017) described the synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide derivatives using nano magnetite as a catalyst, highlighting the efficiency of this method in organic synthesis (Mokhtary & Torabi, 2017).

Biological Evaluation

  • Raj (2020) conducted studies on the DNA-binding interactions and protein-binding interactions of derivatives of this compound, showing their potential for biological applications (Raj, 2020).
  • Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, demonstrating their effectiveness against pathogenic bacteria and fungi (Mokhtari & Pourabdollah, 2013).

Alternative Product Synthesis

  • Krauze et al. (2007) researched the one-pot cyclocondensation involving similar compounds, highlighting the diversity of products that can be synthesized from such reactions (Krauze et al., 2007).

Synthesis Process Development

  • Guillaume et al. (2003) described a practical process for synthesizing compounds related to this compound, focusing on the efficiency and scalability of the process (Guillaume et al., 2003).

Antibacterial Activity Evaluation

  • Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials, indicating the medicinal value of such compounds (Iqbal et al., 2017).

properties

IUPAC Name

2-(2-methylphenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-15-4-2-3-5-18(15)23-13-19(22)20-12-16-6-9-21(10-7-16)17-8-11-24-14-17/h2-5,16-17H,6-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNHFZCVLJOAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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